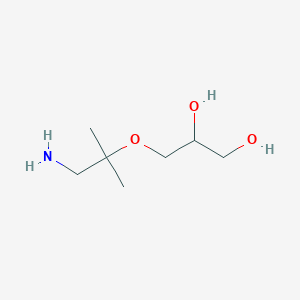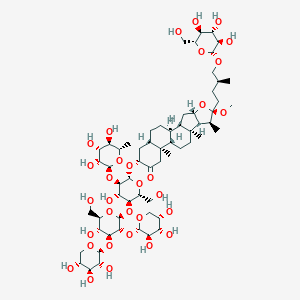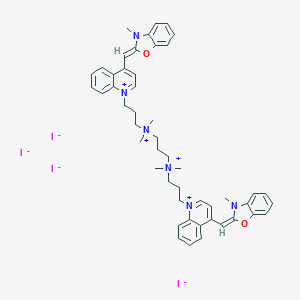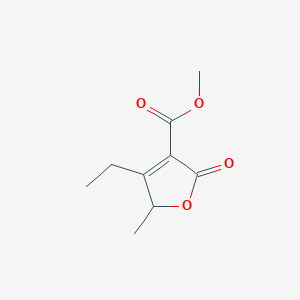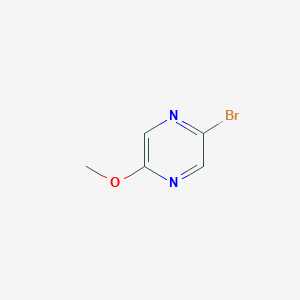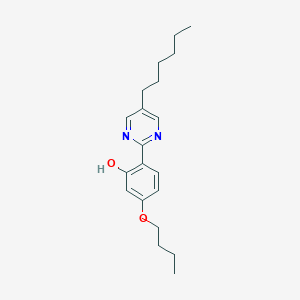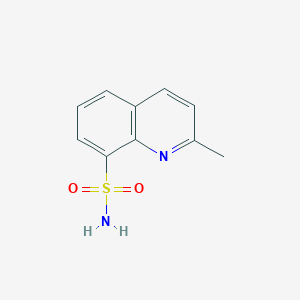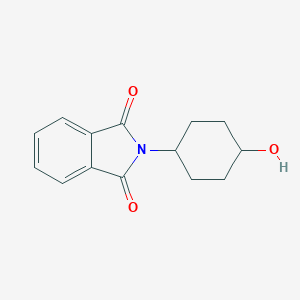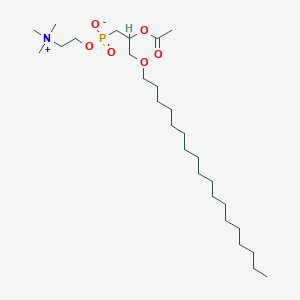
Acodpr-PC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acodpr-PC is a phosphatidylcholine (PC) derivative that has gained attention in scientific research for its potential applications in various fields. PC is a major component of cell membranes and is involved in several physiological functions, including cell signaling, membrane fluidity, and lipid metabolism. Acodpr-PC is a modified form of PC that has been synthesized through a specific method and has shown promising results in scientific research.
Scientific Research Applications
Acodpr-Acodpr-PC has shown potential applications in various scientific research fields, including neuroscience, cancer research, and drug delivery systems. In neuroscience, Acodpr-Acodpr-PC has been shown to improve cognitive function and memory in animal models. In cancer research, Acodpr-Acodpr-PC has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells. In drug delivery systems, Acodpr-Acodpr-PC has been used as a carrier for targeted drug delivery to specific tissues and organs.
Mechanism Of Action
The mechanism of action of Acodpr-Acodpr-PC is not fully understood, but it is believed to involve the modulation of cell signaling pathways and the regulation of membrane fluidity. Acodpr-Acodpr-PC has been shown to interact with specific receptors and enzymes in cells, leading to changes in cellular processes. The modification of the Acodpr-PC molecule in Acodpr-Acodpr-PC may also play a role in its mechanism of action.
Biochemical And Physiological Effects
Acodpr-Acodpr-PC has been shown to have several biochemical and physiological effects in scientific research. It has been shown to improve cognitive function and memory, inhibit tumor growth, and induce apoptosis in cancer cells. Acodpr-Acodpr-PC has also been shown to modulate lipid metabolism and improve insulin sensitivity in animal models. However, the exact mechanisms underlying these effects are not fully understood.
Advantages And Limitations For Lab Experiments
Acodpr-Acodpr-PC has several advantages for lab experiments, including its potential applications in various scientific research fields and its ability to modulate cell signaling pathways and membrane fluidity. However, there are also limitations to its use, including the complexity of its synthesis method and the need for high-quality and pure product for reliable results.
Future Directions
There are several future directions for research on Acodpr-Acodpr-PC. One direction is to further investigate its potential applications in drug delivery systems, particularly for targeted drug delivery to specific tissues and organs. Another direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to understand the exact mechanisms underlying the biochemical and physiological effects of Acodpr-Acodpr-PC.
Synthesis Methods
Acodpr-Acodpr-PC is synthesized through a specific method that involves the reaction of Acodpr-PC with a specific reagent. The synthesis process results in the modification of the Acodpr-PC molecule, leading to the formation of Acodpr-Acodpr-PC. The synthesis method is complex and requires specific conditions to achieve the desired product. The purity and quality of the product are crucial for its scientific research applications.
properties
CAS RN |
144260-35-5 |
|---|---|
Product Name |
Acodpr-PC |
Molecular Formula |
C28H58NO6P |
Molecular Weight |
535.7 g/mol |
IUPAC Name |
(2-acetyloxy-3-octadecoxypropyl)-[2-(trimethylazaniumyl)ethoxy]phosphinate |
InChI |
InChI=1S/C28H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(35-27(2)30)26-36(31,32)34-24-22-29(3,4)5/h28H,6-26H2,1-5H3 |
InChI Key |
AJZRMPSMVSGLEG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(CP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
synonyms |
(2-acetoxy-3-octadecyloxy)propyl-1-phosphocholine (2-acetoxy-3-octadecyloxy)propyl-1-phosphonocholine AcODPr-PC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



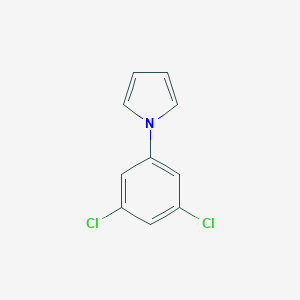
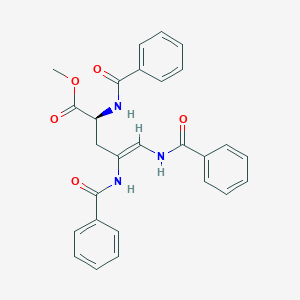
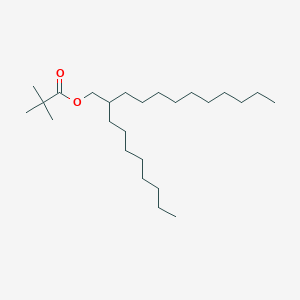
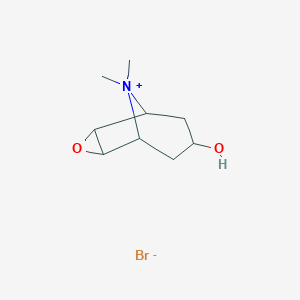
![1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B117201.png)
![ethyl 4-[(2S)-2-(dimethylamino)-3-methoxy-3-oxopropyl]-2-ethoxycarbonylsulfanylimidazole-1-carboxylate](/img/structure/B117202.png)
